An In-depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic acid
An In-depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Amino-5-bromo-2-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, is a compound of significant interest in the pharmaceutical industry. Its structural features, including a reactive bromine atom and multiple functional groups, make it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key starting material and critical impurity in the production of the antiemetic drug, Bromopride. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.
Chemical and Physical Properties
The unique arrangement of substituents on the benzene ring of 4-Amino-5-bromo-2-methoxybenzoic acid dictates its physical and chemical behavior.
Structure and Identification
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IUPAC Name: 4-Amino-5-bromo-2-methoxybenzoic acid[1]
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Synonyms: 2-Methoxy-4-amino-5-bromobenzoic acid, 4-Amino-5-bromo-o-anisic acid, 5-Bromo-4-amino-2-methoxybenzoic acid[2]
-
CAS Number: 35290-97-2[2]
-
Molecular Formula: C₈H₈BrNO₃[1]
-
Molecular Weight: 246.06 g/mol [1]
Table 1: Core Chemical and Physical Properties
| Property | Value/Description | Source/Rationale |
| Appearance | Expected to be a solid at room temperature. | General property of similar aromatic carboxylic acids. |
| Melting Point | Data not readily available. For comparison, the related 2-Bromo-5-methoxybenzoic acid has a melting point of 157-159 °C. | [3] |
| Solubility | Moderately soluble in polar organic solvents. | The presence of amino and carboxylic acid groups suggests solubility in polar solvents.[4] |
| pKa | Estimated to be around 3.5-4.0. | The carboxylic acid is the most acidic proton. The pKa of benzoic acid is 4.2. The electron-withdrawing bromo and methoxy groups are expected to increase acidity (lower the pKa).[5][6] |
| logP | Predicted value of approximately 2.3. | Calculated based on the structure, indicating moderate lipophilicity.[1] |
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Two aromatic protons would appear as singlets due to their para relationship. The chemical shifts would be influenced by the neighboring substituents. The methoxy group would present as a singlet at approximately 3.8-4.0 ppm. The amino and carboxylic acid protons would appear as broad singlets, with their chemical shifts being solvent-dependent.
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¹³C NMR: Eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-170 ppm). The aromatic carbons would appear in the 100-160 ppm range, with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon would be observed around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
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O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, typical for hydrogen-bonded carboxylic acids.[3]
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N-H stretch (Amine): Two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region.
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C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[7]
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C-O stretch (Carboxylic Acid and Methoxy): Strong bands in the 1200-1320 cm⁻¹ region.[3]
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C-Br stretch: A weaker absorption in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak. A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[8] Common fragmentation pathways would involve the loss of H₂O, COOH, and the methoxy group.
Chemical Reactivity and Synthesis
The reactivity of 4-Amino-5-bromo-2-methoxybenzoic acid is governed by its five functional centers: the carboxylic acid, the aromatic amine, the aryl bromide, the methoxy group, and the benzene ring itself.
Reactivity Profile
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Carboxylic Acid: Undergoes typical reactions such as esterification, amide bond formation, and reduction.
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Aromatic Amine: Can be acylated, alkylated, or diazotized. The diazonium salt can then be subjected to various Sandmeyer-type reactions.[9]
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Aryl Bromide: The C-Br bond is susceptible to nucleophilic aromatic substitution under harsh conditions and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Aryl bromides are generally more reactive in these transformations than the corresponding aryl chlorides.[10]
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the amino and methoxy groups, although the steric hindrance from the existing substituents would influence the regioselectivity of further substitution.
Proposed Synthesis Workflow
A plausible synthetic route to 4-Amino-5-bromo-2-methoxybenzoic acid starts from 4-aminosalicylic acid, leveraging a series of well-established transformations.
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Proposed Synthesis
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Esterification: 4-Aminosalicylic acid is esterified to protect the carboxylic acid, typically by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).
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Methylation: The phenolic hydroxyl group is methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base.
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Bromination: The resulting methyl 4-amino-2-methoxybenzoate is regioselectively brominated at the position ortho to the activating amino group using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.
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Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH or KOH), followed by acidification to precipitate the final product.
Applications in Drug Development
The primary application of 4-Amino-5-bromo-2-methoxybenzoic acid is as a key intermediate and a designated impurity in the synthesis of Bromopride.[11][12]
Caption: Relationship to the drug Bromopride.
Bromopride Synthesis: The carboxylic acid of 4-Amino-5-bromo-2-methoxybenzoic acid is activated (e.g., to an acid chloride or using coupling agents like DCC/EDC) and then reacted with N,N-diethylethylenediamine to form the final amide bond of the Bromopride molecule.[13]
Impurity Standard: As it is a direct precursor, any unreacted 4-Amino-5-bromo-2-methoxybenzoic acid can be a process-related impurity in the final Bromopride active pharmaceutical ingredient (API). Therefore, it is used as a reference standard in analytical methods to quantify its presence and ensure the purity of the drug product.[14]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of 4-Amino-5-bromo-2-methoxybenzoic acid, both as a pure substance and as an impurity in drug products.
Experimental Protocol: HPLC Analysis
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
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Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[15]
-
Detection: UV detection at a wavelength of maximum absorbance, likely around 230-254 nm.
-
Method Type: A gradient elution may be necessary to separate it from other impurities and the main API in a drug sample. For the analysis of the pure compound, an isocratic method could be sufficient.[16]
This method can be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantitation according to ICH guidelines.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for 4-Amino-5-bromo-2-methoxybenzoic acid is not universally available, data from closely related compounds suggest the following precautions:
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Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
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Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-5-bromo-2-methoxybenzoic acid is a valuable chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of Bromopride. Its rich functionality allows for a wide range of chemical transformations, making it a versatile building block. While detailed experimental data for this specific molecule is sparse in the public domain, a thorough understanding of its properties and reactivity can be achieved through the application of fundamental chemical principles and comparison with analogous structures. This guide provides a solid foundation for researchers and developers working with this important compound.
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